
trans-4-(5-Bromothiazol-2-yl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-(5-Bromothiazol-2-yl)cyclohexan-1-amine: is a chemical compound with the molecular formula C9H13BrN2S It is characterized by the presence of a bromothiazole ring attached to a cyclohexane ring, which is further substituted with an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(5-Bromothiazol-2-yl)cyclohexan-1-amine typically involves the reaction of 5-bromothiazole with cyclohexanone, followed by reductive amination to introduce the amine group. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the reduction process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can further modify the bromothiazole ring or the cyclohexane ring.
Substitution: The bromine atom in the bromothiazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the bromothiazole or cyclohexane rings.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
- Used in the development of molecular tools for biological research.
Medicine:
- Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
- Studied for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
- Employed in the development of new materials with unique properties for industrial applications .
Mecanismo De Acción
The mechanism of action of trans-4-(5-Bromothiazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiazole ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
- trans-4-(5-Chlorothiazol-2-yl)cyclohexan-1-amine
- trans-4-(5-Fluorothiazol-2-yl)cyclohexan-1-amine
- trans-4-(5-Methylthiazol-2-yl)cyclohexan-1-amine
Uniqueness:
- The presence of the bromine atom in trans-4-(5-Bromothiazol-2-yl)cyclohexan-1-amine imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
- Compared to its chloro, fluoro, and methyl analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C9H13BrN2S |
|---|---|
Peso molecular |
261.18 g/mol |
Nombre IUPAC |
4-(5-bromo-1,3-thiazol-2-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H13BrN2S/c10-8-5-12-9(13-8)6-1-3-7(11)4-2-6/h5-7H,1-4,11H2 |
Clave InChI |
WNLCRBMIFGIKSW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C2=NC=C(S2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


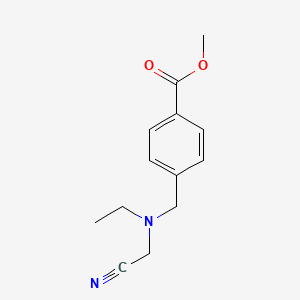
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B14912810.png)
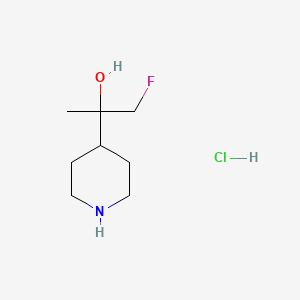
![7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14912827.png)
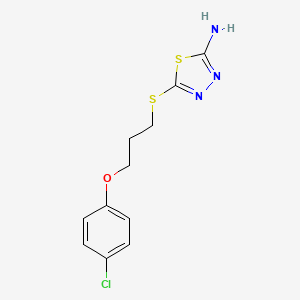
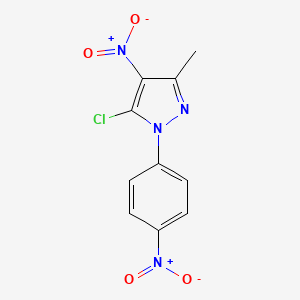

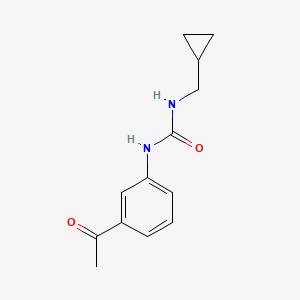
![9H-Fluoren-9-ylmethyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate](/img/structure/B14912849.png)

![n-(Benzo[d]thiazol-2-ylmethyl)-4-methylaniline](/img/structure/B14912860.png)
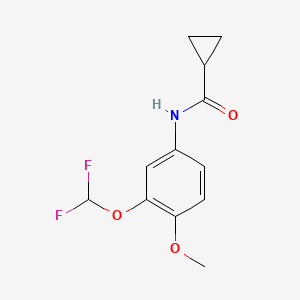
![2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol](/img/structure/B14912862.png)

